4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide
Description
4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C15H16N4O. It is a derivative of benzohydrazide and features both amino and hydrazone functional groups.
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-amino-N-[(Z)-1-(3-aminophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H16N4O/c1-10(12-3-2-4-14(17)9-12)18-19-15(20)11-5-7-13(16)8-6-11/h2-9H,16-17H2,1H3,(H,19,20)/b18-10- |
InChI Key |
IGIYRNMPMIXRKD-ZDLGFXPLSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=CC(=CC=C2)N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 3-aminobenzaldehyde. The reaction is usually carried out in an alcoholic solvent, such as ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like sulfuric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the specific electrophile used.
Scientific Research Applications
4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can be exploited in catalysis or as enzyme inhibitors. Additionally, the amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N’-[(Z)-1-(2-aminophenyl)ethylidene]benzohydrazide
- 4-Amino-N’-[(Z)-1-(4-aminophenyl)ethylidene]benzohydrazide
- 4-Amino-N’-[(Z)-1-(3-methylphenyl)ethylidene]benzohydrazide
Uniqueness
4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide is unique due to the specific positioning of the amino groups, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
